

Chroman-3-carboxylic acid methyl ester structural analysis

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Compound of Interest

Compound Name: Chroman-3-carboxylic acid methyl ester

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An In-depth Technical Guide to the Structural Analysis of **Chroman-3-carboxylic acid methyl ester**

Introduction: The Chroman Scaffold and Its Significance

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry and natural product synthesis.[\[1\]](#)

Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antioxidant, anti-cancer, and neuroprotective properties.[\[1\]](#) Chroman-3-carboxylic acid and its esters are key synthetic intermediates used in the development of novel therapeutics, such as potent and isoform-selective ROCK2 inhibitors.[\[2\]](#)

This technical guide provides a comprehensive, field-proven framework for the complete structural analysis of a key derivative, **Chroman-3-carboxylic acid methyl ester** (Molecular Formula: $C_{11}H_{12}O_3$, Molecular Weight: 192.21 g/mol).[\[3\]](#) We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural elucidation and characterization.

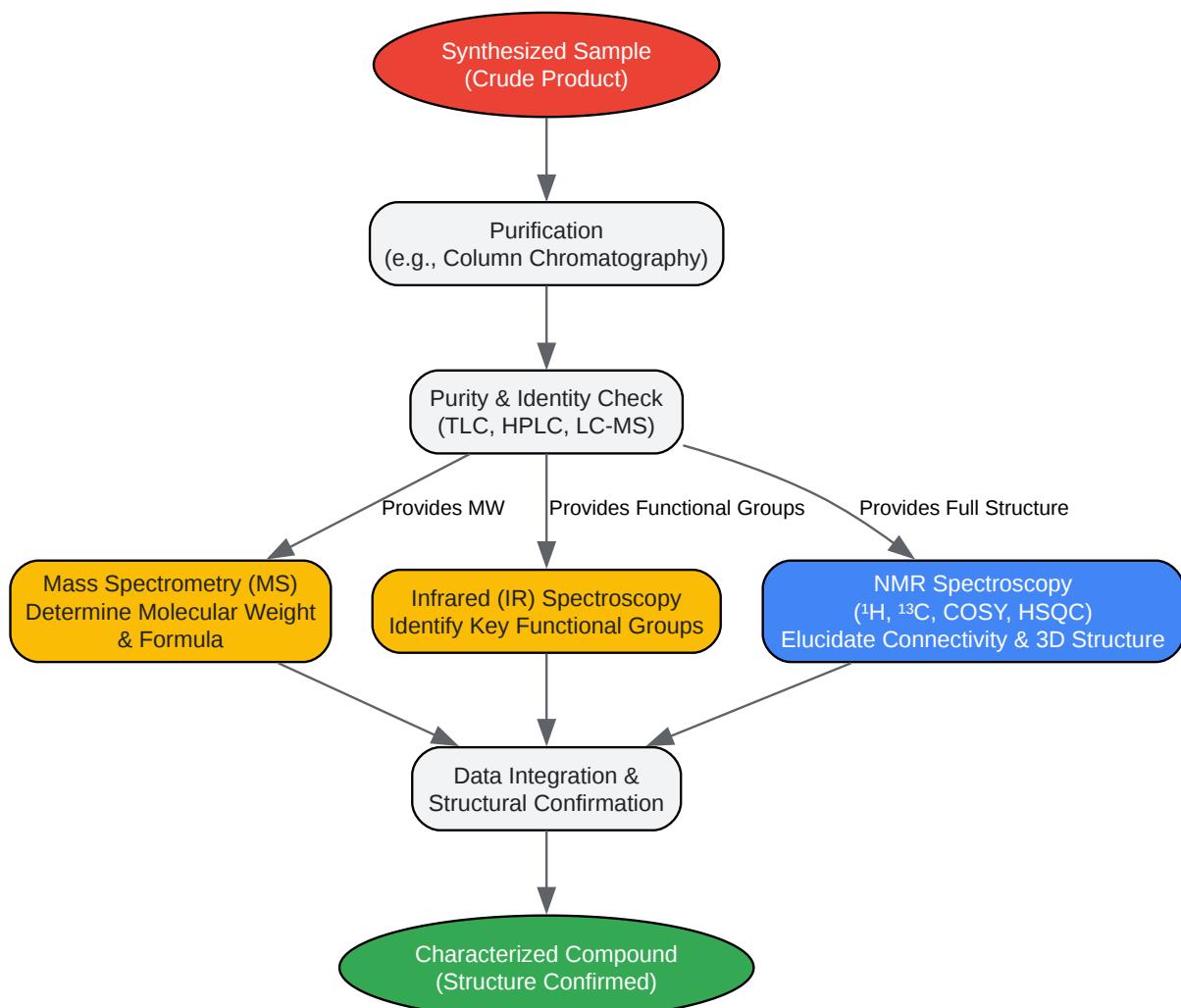
Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for unambiguous spectral assignment. The structure of **chroman-3-carboxylic acid methyl ester** is presented below, following standard IUPAC nomenclature conventions for heterocyclic systems. This numbering will be used throughout the guide.

Caption: Molecular structure and atom numbering for analysis.

Core Analytical Workflow

The structural confirmation of a synthesized molecule is a multi-faceted process. No single technique provides all the necessary information. Instead, we rely on the synergistic integration of several analytical methods. The following workflow represents a robust and efficient pathway for the complete characterization of **chroman-3-carboxylic acid methyl ester**.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique post-purification. Its primary purpose is to confirm the molecular weight of the target compound, which provides direct evidence for the molecular formula. Electron Ionization (EI) is a common technique that provides not only the molecular ion peak (M^+) but also a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV). This causes ionization and fragmentation.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum.

Data Interpretation & Trustworthiness: The self-validating power of MS lies in matching the observed m/z values with theoretical calculations.

Feature	Expected m/z	Rationale & Confirmation
Molecular Ion (M^+)	192.21	Corresponds to the molecular formula $C_{11}H_{12}O_3$. ^[3] High-resolution MS (HRMS) should confirm this mass to within 5 ppm.
Fragment 1	m/z 133	Loss of the carbomethoxy group ($\bullet COOCH_3$, 59 Da). This is a common fragmentation for methyl esters.
Fragment 2	m/z 134	Result of a McLafferty-type rearrangement, a characteristic fragmentation for compounds with carbonyl groups and accessible gamma-hydrogens. ^[4]
Fragment 3	m/z 105	Subsequent fragmentation of the m/z 133 ion, potentially involving the loss of CO.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle is that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). For **chroman-3-carboxylic acid methyl ester**, IR is essential to confirm the presence of the critical ester carbonyl group and the aromatic ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid purified compound directly onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
- Processing: The instrument software automatically subtracts the background spectrum to yield the final IR spectrum of the sample.

Data Interpretation & Trustworthiness: The presence of characteristic absorption bands in the expected regions validates the functional group composition of the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~1735 cm ⁻¹	C=O Stretch	Ester Carbonyl	Confirms the presence of the methyl ester. This is a strong, sharp absorption and a key diagnostic peak.[5]
~3050-2850 cm ⁻¹	C-H Stretch	Aromatic & Aliphatic	Indicates the presence of both sp ² (aromatic) and sp ³ (aliphatic) C-H bonds.
~1600, ~1480 cm ⁻¹	C=C Stretch	Aromatic Ring	Confirms the benzene ring portion of the chroman scaffold.
~1250 cm ⁻¹	C-O Stretch	Aryl Ether & Ester	Strong absorption confirming the ether linkage of the chroman ring and the C-O bonds of the ester.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this molecule, ¹H NMR

identifies all unique proton environments and their neighboring protons, while ^{13}C NMR identifies all unique carbon atoms.^[7] Two-dimensional (2D) experiments like COSY and HSQC are then used to definitively link atoms together, building the molecular structure piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This method, known as broadband decoupling, results in a single sharp peak for each unique carbon, simplifying the spectrum.^[8]
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

Data Interpretation & Trustworthiness: The true power of NMR is in the integration of all data points to form a cohesive and self-consistent structural assignment. The data presented below is a representative spectrum based on known chemical shift principles and data from related chroman structures.^{[9][10]}

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

Atom #	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
H-7	~7.10	dd	J ≈ 8.0, 1.5	1H	Aromatic	Ortho and meta coupling.
H-5, H-6, H-8	~6.80-6.95	m	-	3H	Aromatic	Complex multiplet for remaining aromatic protons.
H-2a, H-2b	~4.35	m	-	2H	-OCH ₂ -	Diastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet.
H-4a, H-4b	~3.00	m	-	2H	Ar-CH ₂ -	Diastereotopic benzylic protons, appearing as a complex multiplet.
H-3	~3.15	m	-	1H	-CH-CO	Methine proton at the chiral center.

H-12	~3.75	s	-	3H	-OCH ₃	Singlet for the methyl ester protons.
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Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Atom #	Chemical Shift (δ , ppm)	Assignment	Rationale
C-11	~172.0	Ester C=O	Carbonyl carbons are highly deshielded. [8]
C-8a	~154.0	Ar-O	Aromatic carbon attached to oxygen.
C-4a	~129.5	Aromatic C	Quaternary aromatic carbon.
C-5, C-6, C-7, C-8	~116.0-128.0	Aromatic CH	Aromatic carbons with attached protons.
C-2	~66.0	-OCH ₂ -	Aliphatic carbon attached to oxygen.
C-12	~52.0	-OCH ₃	Methyl ester carbon.
C-3	~41.0	-CH-CO	Aliphatic methine carbon.
C-4	~25.0	Ar-CH ₂ -	Benzyllic carbon.

Conclusion

The structural analysis of **chroman-3-carboxylic acid methyl ester** requires an integrated, multi-technique approach. Mass spectrometry provides the foundational confirmation of molecular weight and formula. Infrared spectroscopy offers rapid verification of key functional groups, most notably the ester carbonyl. Finally, NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D experiments, provides the definitive and unambiguous elucidation of the atomic

connectivity and chemical environment. By following the workflow and principles outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their downstream drug discovery and development efforts.

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